molecular formula C8H9F3N2O3S B2606540 2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid CAS No. 2253640-41-2

2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid

Cat. No.: B2606540
CAS No.: 2253640-41-2
M. Wt: 270.23
InChI Key: XQYKACGUIBBVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine, thiazole, and trifluoroacetic acid

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-1,3-thiazole typically involves the formation of the azetidine ring followed by its attachment to the thiazole moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)-1,3-thiazole is unique due to its combination of azetidine, thiazole, and trifluoroacetic acid moieties. This unique structure imparts specific chemical and biological properties that are not found in other compounds .

Properties

IUPAC Name

2-(azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.C2HF3O2/c1-2-10-6(8-1)9-5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYKACGUIBBVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=CS2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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